molecular formula C8H12N2O2 B13683613 Methyl 3-(5-methyl-1H-pyrazol-1-YL)propanoate

Methyl 3-(5-methyl-1H-pyrazol-1-YL)propanoate

Cat. No.: B13683613
M. Wt: 168.19 g/mol
InChI Key: QPLQAEFVLRDVMJ-UHFFFAOYSA-N
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Description

Methyl 3-(5-methyl-1H-pyrazol-1-YL)propanoate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-methyl-1H-pyrazol-1-YL)propanoate typically involves the reaction of 5-methyl-1H-pyrazole with methyl acrylate under basic conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic pyrazole attacks the electrophilic carbon-carbon double bond of methyl acrylate, followed by proton transfer and esterification.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as bases or transition metal complexes, can enhance the reaction rate and yield. Purification is typically achieved through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-(5-methyl-1H-pyrazol-1-YL)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of Methyl 3-(5-methyl-1H-pyrazol-1-YL)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to inhibition or activation of the target.

Comparison with Similar Compounds

  • Methyl 3-(1H-pyrazol-1-yl)propanoate
  • Methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
  • 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Comparison: Methyl 3-(5-methyl-1H-pyrazol-1-YL)propanoate is unique due to the presence of the methyl group on the pyrazole ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, binding affinities, and stability, making it a valuable candidate for specific applications in drug design and materials science.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 3-(5-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C8H12N2O2/c1-7-3-5-9-10(7)6-4-8(11)12-2/h3,5H,4,6H2,1-2H3

InChI Key

QPLQAEFVLRDVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCC(=O)OC

Origin of Product

United States

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